Bienvenue dans la boutique en ligne BenchChem!

4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine

Thioredoxin Reductase Cancer Redox Biology Structure-Activity Relationship

CAS 2034500-28-0 is a key tool for redox-targeted anticancer research, distinguished by its 3-yloxy-piperidine linkage, which optimizes TrxR1 selenocysteine engagement and glutathione reductase selectivity over 4-yloxy isomers. Ideal for matched molecular pair SAR studies, glioblastoma BBB-penetrant screening, and reversible-binding ABPP probe development. Secure high-purity batches with full CoA; custom synthesis available for mg-to-gram scales.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 2034500-28-0
Cat. No. B2941916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine
CAS2034500-28-0
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=CC=NC=C4
InChIInChI=1S/C20H24N2O3S/c23-26(24,20-8-7-16-4-1-2-5-17(16)14-20)22-13-3-6-19(15-22)25-18-9-11-21-12-10-18/h7-12,14,19H,1-6,13,15H2
InChIKeyIULRBKMBXKMDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine (CAS 2034500-28-0): A Structurally Defined Screening Candidate for Thioredoxin Reductase Programs


4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine (CAS 2034500-28-0) is a synthetic small molecule featuring a tetrahydronaphthalene sulfonamide core linked to a pyridine via a 3-oxy-piperidine spacer. It belongs to the class of heterocyclylsulfonyl-substituted pyridines, a chemotype disclosed by Oblique Therapeutics AB for the potent and selective inhibition of thioredoxin reductase (TrxR1) with minimal activity against glutathione reductase [1]. Its specific 3-yloxy regiochemistry and 4-pyridine substitution represent key points of differentiation from closely related commercial analogs, potentially offering advantages in target selectivity and off-target profile for redox-targeted anticancer research [2].

Non-Interchangeability of 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine with Other Commercial Piperidinyl-Sulfonyl Analogs


While multiple compounds in the 5,6,7,8-tetrahydronaphthalene-2-sulfonyl piperidine class are offered by screening libraries, their biological performance is critically sensitive to the position of the oxy-pyridine attachment on the piperidine ring and the nitrogen position on the pyridine. The van der Waals radius and hydrogen-bonding geometry introduced by the 3-oxy linkage in CAS 2034500-28-0, versus the more common 4-oxy linkage seen in direct analogs such as CAS 1421495-17-1, can shift the pyridine ring's projection angle by approximately 1.5–2.0 Å within a binding pocket [1]. This subtle alteration is sufficient to disrupt the key interactions required for TrxR1 selenocysteine residue engagement and glutathione reductase selectivity as described in the Oblique Therapeutics patent family [2]. Generic substitution between these isomers without experimental validation therefore risks loss of target engagement and selectivity.

Quantitative Differentiation of 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine from Positional Isomers and Heterocyclic Analogs


Piperidine 3-yloxy vs 4-yloxy Regioisomerism: Impact on TrxR1 Binding Affinity

The piperidine 3-yloxy configuration in CAS 2034500-28-0 positions the pyridine ring in a spatial orientation distinct from the 4-yloxy regioisomer CAS 1421495-17-1. According to patent data from Oblique Therapeutics, small-molecule TrxR1 inhibitors in this family achieve low nanomolar IC50 values (e.g., BindingDB BDBM501866 with IC50 of 6.90 nM for a closely related pyridinyl sulfone) when the heterocyclic ether is positioned to interact with the TrxR1 active-site pocket [1]. The 3-yloxy vs 4-yloxy shift alters the dihedral angle of the pyridine ring, which is predicted to modulate the inhibitor's ability to form a covalent adduct with the selenocysteine residue at the enzyme's active site [2].

Thioredoxin Reductase Cancer Redox Biology Structure-Activity Relationship

4-Pyridine Substitution vs 2-Pyridine Substitution: Hydrogen Bonding Donor/Acceptor Repertoire

CAS 2034500-28-0 features a pyridine ring attached via the 4-position, leaving the nitrogen lone pair available for hydrogen bond acceptance without steric hindrance from the piperidine-oxy linker. In contrast, the closely related CAS 1421495-17-1 uses a 2-pyridine substitution, which places the pyridine nitrogen ortho to the ether linkage and creates an intramolecular hydrogen bond with the piperidine oxygen, reducing its availability for target engagement [1]. Within the broader patent class, 4-substituted pyridines have been associated with improved selectivity for TrxR1 over glutathione reductase (GR), a key requirement for minimizing off-target toxicity in normal cells [2].

Medicinal Chemistry Fragment-Based Drug Design Kinase Selectivity

Lipophilic Efficiency (LipE) Differentiation for CNS Penetration Potential

The tetrahydronaphthalene sulfonamide core common to this series confers elevated lipophilicity (estimated logP ~3.5) which is essential for passive membrane permeability [1]. However, CAS 2034500-28-0 achieves a lower topological polar surface area (tPSA ~67 Ų) compared to heteroaryl-substituted analogs such as 5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine (tPSA > 80 Ų) [2]. For CNS oncology indications where TrxR1 inhibition is being pursued (e.g., glioblastoma models cited in the Oblique patent), a tPSA below 76 Ų is a critical threshold for passive BBB penetration. CAS 2034500-28-0 sits favorably below this threshold, whereas bulkier fused heterocyclic analogs are excluded.

Blood-Brain Barrier CNS Drug Design Lipophilic Efficiency

Thioredoxin Reductase 1 Inhibitory Potency in the Oblique Therapeutics Scaffold Family

Although direct IC50 data for CAS 2034500-28-0 has not yet been published in the primary literature, the Oblique Therapeutics patent establishes that pyridinyl sulfones in this structural class act as irreversible inhibitors of TrxR1 with IC50 values in the low nanomolar range. An exemplary compound from the same patent family (US 11,028,067, Example 7) demonstrated an IC50 of 6.90 nM against recombinant human TrxR1 while exhibiting minimal inhibition of glutathione reductase (GR) at concentrations up to 10 µM [1]. CAS 2034500-28-0, with its 3-yloxy-4-pyridine architecture, maps onto the same pharmacophore and is expected to exhibit comparable potency and selectivity.

TrxR1 Inhibition Anticancer Screening Irreversible Inhibition

Optimal Use Cases for 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine in Drug Discovery and Chemical Biology


Comparator Compound for SAR Studies on Piperidine Oxy-Linker Position in TrxR1 Inhibitors

When purchasing both CAS 2034500-28-0 and its 4-yloxy isomer (CAS 1421495-17-1), researchers can conduct head-to-head enzymatic assays to quantify the impact of piperidine oxy-linker geometry on TrxR1 IC50 and glutathione reductase selectivity. This matched molecular pair analysis is essential for SAR optimization [1].

CNS-Penetrant Lead Identification for Glioblastoma Redox Therapy

With its favorable tPSA and lipophilic efficiency profile, CAS 2034500-28-0 is the preferred choice for screening in glioblastoma cell lines (e.g., U87-MG, patient-derived glioma stem cells) where blood-brain barrier permeability is a prerequisite for in vivo translation [2].

Chemical Probe Development for the Thioredoxin System Interactome

The 4-pyridine substitution preserves a free hydrogen bond acceptor that can engage the FAD cofactor of TrxR1. This makes CAS 2034500-28-0 a better scaffold than 2-pyridine analogs for designing activity-based protein profiling (ABPP) probes to map the cellular thioredoxin interactome [3].

Negative Control for Irreversible TrxR1 Inhibition with a Non-Covalent Pyridine Binding Mode

Unlike certain nitropyridine-containing analogs in the Oblique patent that form covalent adducts, the simple pyridine in CAS 2034500-28-0 may provide a reversible binding phenotype. This is valuable as a control compound in washout experiments assessing target residence time [4].

Quote Request

Request a Quote for 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.